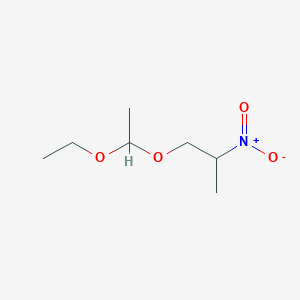
1-(1-Ethoxyethoxy)-2-nitropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethoxyethoxy)-2-nitropropane: is an organic compound with the molecular formula C7H15NO4 . It is a nitroalkane derivative, characterized by the presence of a nitro group (-NO2) attached to a propane backbone, along with an ethoxyethoxy functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethoxyethoxy)-2-nitropropane typically involves the reaction of ethyl vinyl ether with propargyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under controlled temperature conditions, usually between 5°C and 10°C, to ensure the formation of the desired product . The resulting intermediate is then subjected to further reactions to introduce the nitro group, often using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The intermediate compounds are carefully monitored, and the final product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethoxyethoxy)-2-nitropropane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroalkenes, aldehydes, or carboxylic acids.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted nitroalkanes depending on the nucleophile used.
Scientific Research Applications
1-(1-Ethoxyethoxy)-2-nitropropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Ethoxyethoxy)-2-nitropropane involves its interaction with molecular targets through its nitro and ethoxyethoxy groups. The nitro group can participate in redox reactions, while the ethoxyethoxy group can undergo hydrolysis or substitution reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethoxyethoxy)propane: Lacks the nitro group, making it less reactive in redox reactions.
2-(1-Ethoxyethoxy)propanoic acid: Contains a carboxylic acid group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
1-(1-Ethoxyethoxy)-2-nitropropane is unique due to the presence of both the nitro and ethoxyethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .
Properties
CAS No. |
64673-66-1 |
|---|---|
Molecular Formula |
C7H15NO4 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(1-ethoxyethoxy)-2-nitropropane |
InChI |
InChI=1S/C7H15NO4/c1-4-11-7(3)12-5-6(2)8(9)10/h6-7H,4-5H2,1-3H3 |
InChI Key |
RYOJYHKNMXEOAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCC(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















